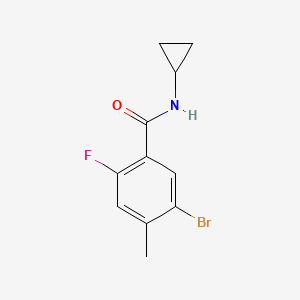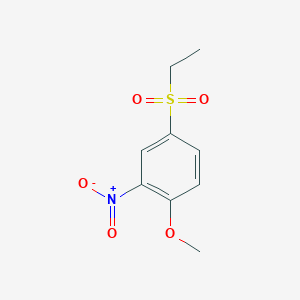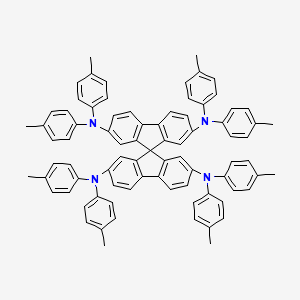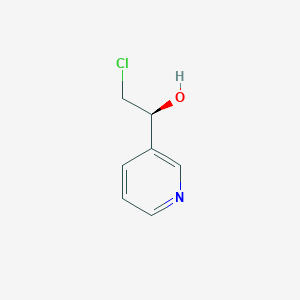
(S)-3-(1-hydroxy-2-chloroethyl)-pyridine
説明
(S)-2-Chloro-1-(3-pyridyl)ethanol is used in the synthetic preparation of chiral amino(pyridinyl)ethanol via lipase-mediated kinetic resolution.
科学的研究の応用
Degradation in Drinking Water
One significant application of pyridine derivatives is in the degradation of contaminants in drinking water. A study highlighted the use of a dielectric barrier discharge (DBD) system for removing pyridine, a type of nitrogen heterocyclic compound, from drinking water. This system leveraged the strong oxidizing power of ozone and hydroxyl radicals to degrade pyridine, resulting in intermediate products like 3-hydroxyl pyridine and the removal of nitrogen to form nitrate. This research demonstrates the potential of DBD ionization discharge in treating nitrogen heterocyclic compounds in water, thereby contributing to water purification technologies (Li et al., 2017).
Spectroscopic Analysis
Pyridine derivatives also play a role in spectroscopic studies. The infrared and ultraviolet spectra of pyridine N-oxide derivatives have been analyzed, revealing the solvent effect in different environments due to hydrogen bonding. These studies provide insights into the molecular structure and interactions of pyridine derivatives, contributing to a better understanding of their chemical properties (Ghersetti et al., 1969).
Enantioselective Synthesis in Catalysis
Enantioselective synthesis using pyridine derivatives has been explored for the production of optically active 4-chloro derivatives. This involves using enzymes like lipases and oxidoreductases in bioreductions. Such compounds have applications as enantioselective nucleophilic catalysts in the stereoselective construction of quaternary centers, showing the role of pyridine derivatives in asymmetric catalysis (Busto et al., 2006).
Synthesis of Chloro Compounds
Pyridine derivatives are used in the synthesis of chloro compounds from bromo derivatives in π-deficient series like pyridine and quinoline. This application demonstrates the versatility of pyridine derivatives in organic synthesis, particularly in the transformation of molecular structures (Mongin et al., 1996).
Conformational Equilibrium Studies
Research into the conformational equilibrium of 3-hydroxy-pyridine, a related compound, reveals insights into molecular structure and behavior. Understanding the stability and orientation of various forms contributes to the broader knowledge of pyridine derivatives in different states (Sánchez et al., 2007).
Hydrogen Bonding and Molecular Structure
Studies on hydrogen bonding in pyridine derivatives, such as 3-chloro-5-hydroxy-2,6-dimethylpyridine, provide valuable information on molecular interactions and structure. Such research is fundamental in understanding the chemical and physical properties of these compounds (Hanuza et al., 1997).
特性
IUPAC Name |
(1S)-2-chloro-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4H2/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBCRIBFOZSPJL-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


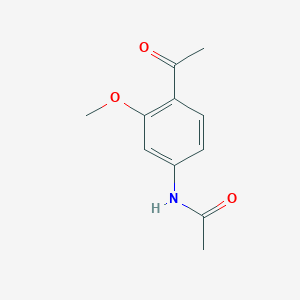
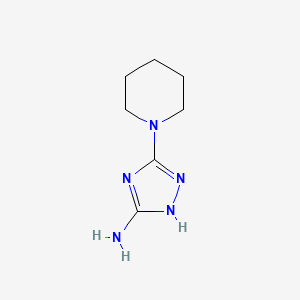
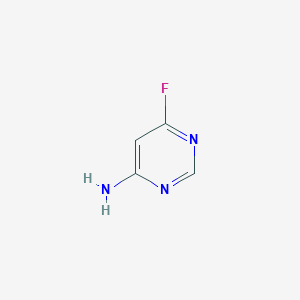
![{2-[(tert-Butylsulfanyl)methyl]phenyl}methanol](/img/structure/B3142900.png)
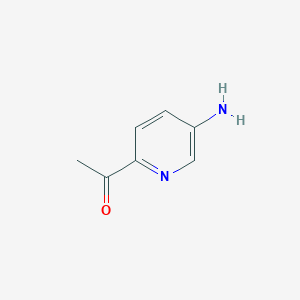
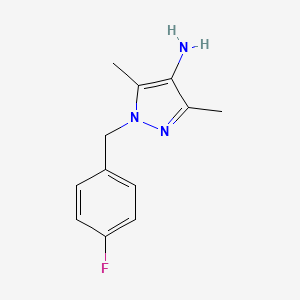
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)
![[1,1-Biphenyl]-4-acetamide, N-4-pyridinyl-](/img/structure/B3142932.png)
![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)
